molecular formula C14H20Cl2N2O B14666281 Acetamide, 2-(p-(bis(2-chloroethyl)amino)phenyl)-N-ethyl- CAS No. 40068-20-0

Acetamide, 2-(p-(bis(2-chloroethyl)amino)phenyl)-N-ethyl-

Cat. No.: B14666281
CAS No.: 40068-20-0
M. Wt: 303.2 g/mol
InChI Key: DNWYNHYCHKJTPX-UHFFFAOYSA-N
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Description

Acetamide, 2-(p-(bis(2-chloroethyl)amino)phenyl)-N-ethyl- is a compound known for its significant applications in the field of medicinal chemistry. This compound is structurally related to nitrogen mustard alkylating agents, which are used in chemotherapy for treating various types of cancers. The presence of bis(2-chloroethyl)amino groups in its structure makes it a potent agent for DNA alkylation, leading to its use in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(p-(bis(2-chloroethyl)amino)phenyl)-N-ethyl- typically involves the reaction of 2-chloroethylamine with p-nitroaniline to form an intermediate, which is then reduced to the corresponding amine. This amine is further reacted with ethyl chloroacetate to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the safety of the process, given the toxic nature of the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(p-(bis(2-chloroethyl)amino)phenyl)-N-ethyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Palladium on carbon and hydrogen gas are typically used for reduction reactions.

    Substitution: Nucleophiles such as thiols and amines are used in substitution reactions.

Major Products

The major products formed from these reactions include various amine derivatives, oxidized compounds, and substituted products, depending on the reagents and conditions used .

Scientific Research Applications

Acetamide, 2-(p-(bis(2-chloroethyl)amino)phenyl)-N-ethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, 2-(p-(bis(2-chloroethyl)amino)phenyl)-N-ethyl- involves the alkylation of DNA. The bis(2-chloroethyl)amino groups form covalent bonds with the DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in the inhibition of cell division and induces apoptosis in cancer cells. The molecular targets include guanine bases in the DNA, and the pathways involved are primarily related to DNA damage response and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: Another nitrogen mustard alkylating agent used in chemotherapy.

    Melphalan: Similar in structure and used for treating multiple myeloma and ovarian cancer.

    Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.

Uniqueness

Acetamide, 2-(p-(bis(2-chloroethyl)amino)phenyl)-N-ethyl- is unique due to its specific structure, which allows for targeted DNA alkylation with high efficiency. Its ethyl group provides additional stability and specificity in its interactions with DNA, making it a potent chemotherapeutic agent .

Properties

CAS No.

40068-20-0

Molecular Formula

C14H20Cl2N2O

Molecular Weight

303.2 g/mol

IUPAC Name

2-[4-[bis(2-chloroethyl)amino]phenyl]-N-ethylacetamide

InChI

InChI=1S/C14H20Cl2N2O/c1-2-17-14(19)11-12-3-5-13(6-4-12)18(9-7-15)10-8-16/h3-6H,2,7-11H2,1H3,(H,17,19)

InChI Key

DNWYNHYCHKJTPX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

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